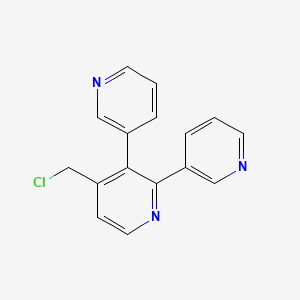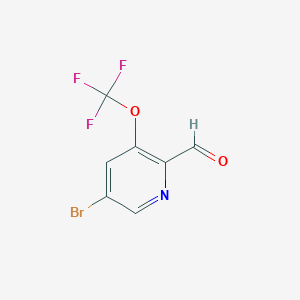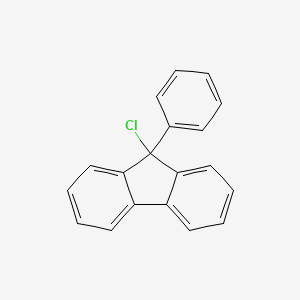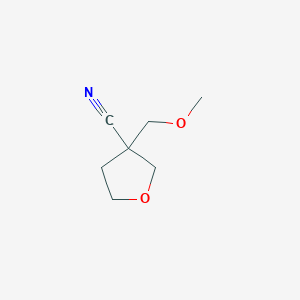
4-(Bromomethyl)-3-fluoro-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-fluoro-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 3-position of one of the pyridine rings. The unique structure of 4-(Bromomethyl)-3-fluoro-2,4’-bipyridine makes it a valuable intermediate in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-2,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-fluoro-2,4’-bipyridine with bromomethylating agents under controlled conditions. For example, the reaction can be carried out using hydrobromic acid and a bromomethylating reagent at elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-3-fluoro-2,4’-bipyridine may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-fluoro-2,4’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(azidomethyl)-3-fluoro-2,4’-bipyridine, while oxidation with potassium permanganate can introduce a carboxyl group at the bromomethyl position .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-fluoro-2,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-fluoro-2,4’-bipyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds. The fluorine atom enhances the compound’s stability and can influence its electronic properties, affecting its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-2,4’-bipyridine: Lacks the fluorine atom, which can affect its reactivity and stability.
3-Fluoro-2,4’-bipyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-3-fluoro-2,4’-bipyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and the types of reactions it undergoes
Uniqueness
4-(Bromomethyl)-3-fluoro-2,4’-bipyridine is unique due to the presence of both the bromomethyl and fluorine groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C11H8BrFN2 |
|---|---|
Peso molecular |
267.10 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-fluoro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-7-9-3-6-15-11(10(9)13)8-1-4-14-5-2-8/h1-6H,7H2 |
Clave InChI |
RKTSONRIFZGRDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=CC(=C2F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)


![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)



![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)

![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid](/img/structure/B13153066.png)
